オバリシン

説明

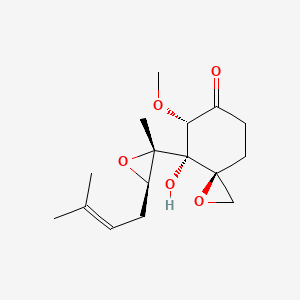

Ovalicin is a small molecule that belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms . Ovalicin is known to be a potent angiogenesis inhibitor .

Synthesis Analysis

The synthesis of Ovalicin has been discussed by Johann Mulzer at the IOC, Vienna, Austria . The initial discussion in the publication revolves around the preference for endo selectivity in the Diels Alder reaction, and tailoring the partners to produce a highly functionalised cyclohexane . They then went on to decide which partners would be most suitable for their system, and which asymmetric method might give the best enantioselectivity .

Molecular Structure Analysis

Ovalicin has a molecular formula of C16H26O5 . It belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms .

Chemical Reactions Analysis

Fumagillin and Ovalicin are structurally related natural products that potently inhibit angiogenesis by blocking endothelial cell proliferation . A common target for fumagillin and ovalicin was identified as the type 2 methionine aminopeptidase (MetAP2) . These natural products bind MetAP2 covalently, inhibiting its enzymatic activity .

Physical And Chemical Properties Analysis

Ovalicin has a molecular formula of C16H26O5 and an average mass of 298.375 Da . It is a small molecule .

科学的研究の応用

抗寄生虫活性

オバリシンとその誘導体は、顕著な抗寄生虫活性を示しています . これらの化合物は、マラリア原虫およびトリパノソーマブルセイに対して有効であることが判明しており、最も活性な化合物であるオバリシンリノレアートのIC50値は、それぞれ19.8 µMおよび1.1 µMです . これは、オバリシンが新しい抗寄生虫薬の開発のための潜在的な候補であることを示唆しています。

アトピー性皮膚炎治療

研究によると、オバリシンはアトピー性皮膚炎の症状を軽減することが示されています . これは、IL-31シグナル伝達と細胞内カルシウム流入を阻害することによって行われます . これは、オバリシンの抗アトピー性メカニズムを解明した最初の研究であり、AD治療に一般的に使用されるステロイド薬の代替となる可能性があります .

抗真菌活性

オバリシンは、フランス領ギアナシロアリの共生菌である擬似アレスケリアボイダイ菌によって生成されます . この菌によるオバリシンの生成は、抗真菌性を有する可能性を示唆していますが、この分野ではさらなる研究が必要です。

生化学研究

オバリシンとその誘導体の構造は、分光分析と半合成によって解明されています . このことは、オバリシンを生化学研究や関連化合物の研究に役立つ貴重な化合物にします。

ゲノム解析

P. ボイダイ株の完全なゲノムはシークエンシングによって得られ、潜在的なオバリシンおよびオバリシン生合成遺伝子のクラスターが注釈付けされました . これは、オバリシンがゲノム解析および遺伝子注釈研究に使用できることを示唆しています。

創薬

その様々な生物活性から、オバリシンは創薬の潜在的な候補となる可能性があります。 抗寄生虫活性と抗アトピー性皮膚炎活性は、これらの状態に対する治療薬として開発できる可能性を示唆しています .

作用機序

Target of Action

Ovalicin, also known as (-)-Ovalicin, primarily targets Methionine aminopeptidase 1 (MetAP1) and Methionine aminopeptidase 2 (MetAP2) . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins .

Mode of Action

Ovalicin inhibits MetAP1 and MetAP2 by covalently binding to a conserved histidine in their active sites . This interaction disrupts the normal function of these enzymes, leading to changes in protein processing.

Biochemical Pathways

It’s known that ovalicin can inhibit angiogenesis , which is the formation of new blood vessels. This suggests that Ovalicin may affect pathways related to cell growth and proliferation.

Result of Action

Ovalicin’s action on MetAP1 and MetAP2 leads to the inhibition of angiogenesis . In addition, Ovalicin has been shown to attenuate symptoms of atopic dermatitis by inhibiting IL-31 signaling and intracellular calcium influx .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ovalicin. For example, the fungus Pseudallescheria boydii, isolated from termites, produces Ovalicin derivatives that display antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests that the production and activity of Ovalicin can be influenced by the organism’s environment.

将来の方向性

Ovalicin derivatives from Pseudallescheria boydii, a mutualistic fungus of French Guiana Termites, have shown antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests potential future directions for the use of Ovalicin in the treatment of diseases caused by these protozoa .

特性

IUPAC Name |

(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESRXFGQJARQNM-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19683-98-8 | |

| Record name | (3S,4R,5S)-4-Hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-1-oxaspiro[2.5]octan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19683-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ovalicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ovalicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBF6GMZ9TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

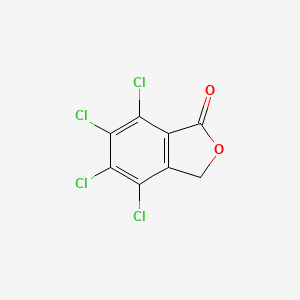

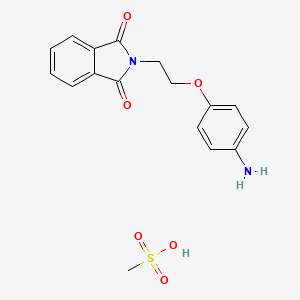

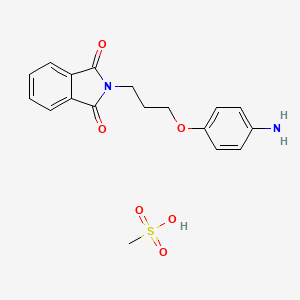

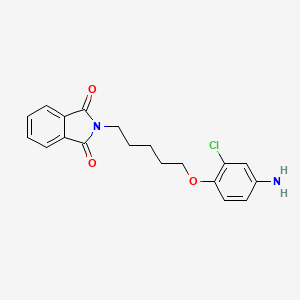

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

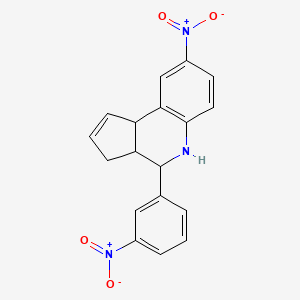

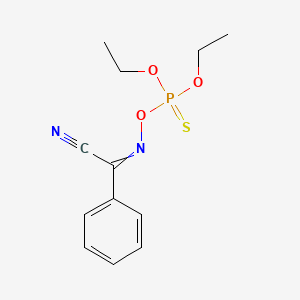

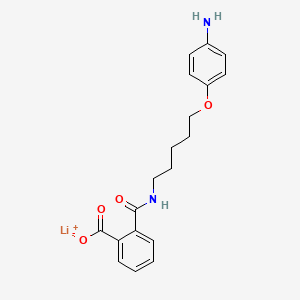

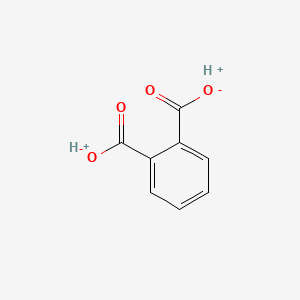

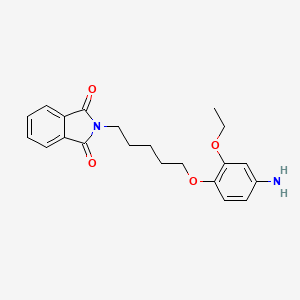

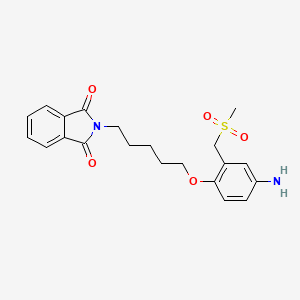

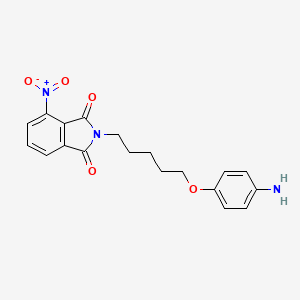

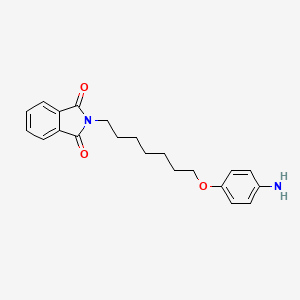

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。